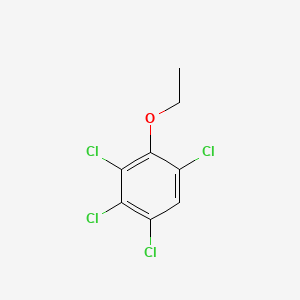
2,3,4,6-Tetrachlorophenetole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrachlorophenetole: is an organochlorine compound with the molecular formula C8H6Cl4O . It is a derivative of phenetole, where four chlorine atoms are substituted at the 2, 3, 4, and 6 positions on the benzene ring. This compound is known for its chemical stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrachlorophenetole typically involves the chlorination of phenetole. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetrachlorophenetole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenetole derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Tetrachloroquinones.
Reduction: Dichlorophenetole or monochlorophenetole derivatives.
Substitution: Hydroxyphenetole or aminophenetole derivatives.
Scientific Research Applications
2,3,4,6-Tetrachlorophenetole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachlorophenetole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its chlorinated structure plays a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
- 2,3,4,5-Tetrachlorophenetole
- 2,3,5,6-Tetrachlorophenetole
- Pentachlorophenetole
Comparison:
- 2,3,4,6-Tetrachlorophenetole is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity.
- 2,3,4,5-Tetrachlorophenetole and 2,3,5,6-Tetrachlorophenetole have different substitution patterns, leading to variations in their chemical properties and applications.
- Pentachlorophenetole has an additional chlorine atom, which can further enhance its stability and reactivity but may also increase its toxicity.
Properties
CAS No. |
56818-02-1 |
|---|---|
Molecular Formula |
C8H6Cl4O |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-ethoxybenzene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-8-5(10)3-4(9)6(11)7(8)12/h3H,2H2,1H3 |
InChI Key |
OMGPLLBLNOWRAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















